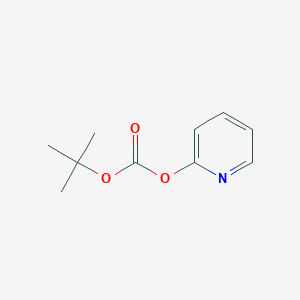

Tert-butyl pyridin-2-yl carbonate

Description

It is synthesized via the reaction of pyridin-2(1H)-one with nBuLi and Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF), yielding 42% of the target compound alongside tert-butyl 2-oxopyridine-1(2H)-carboxylate (21% yield) as a byproduct . Its primary role appears to be as an intermediate in organic synthesis, particularly in pharmaceutical contexts, due to the versatility of the tert-butyl carbonate group in protective chemistry .

Properties

IUPAC Name |

tert-butyl pyridin-2-yl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)13-8-6-4-5-7-11-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOFVZFRAXIHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590927 | |

| Record name | tert-Butyl pyridin-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89985-91-1 | |

| Record name | tert-Butyl pyridin-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination (Carboxylation) or Rearrangement: One common method involves the reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

Reaction with Phosgene or Its Equivalents: Another method involves the reaction of amines or alcohols with phosgene or its equivalents.

Carbonylation with Carbon Oxides: This method involves the use of carbon oxides and their equivalents, such as carbonates and metal carbonyls, to produce carbamates.

Industrial Production Methods: Industrial production of tert-butyl pyridin-2-yl carbonate typically involves scalable methods such as the reaction of tert-butyl chloroformate with pyridin-2-ylamine under controlled conditions. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl pyridin-2-yl carbonate undergoes substitution reactions where the tert-butyl group can be replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyridin-2-ylamine and tert-butyl alcohol.

Common Reagents and Conditions:

Nucleophilic Reagents: Used in substitution reactions to replace the tert-butyl group.

Acidic or Basic Conditions: Employed in hydrolysis reactions to break down the compound into its constituent parts.

Major Products Formed:

Pyridin-2-ylamine: Formed as a major product during hydrolysis.

Tert-butyl Alcohol: Another major product formed during hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl pyridin-2-yl carbonate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl pyridin-2-yl carbonate belongs to a broader class of tert-butyl-functionalized pyridine derivatives. Below is a systematic comparison with structurally analogous compounds, emphasizing substituent effects, synthetic utility, and molecular properties.

Key Observations :

Functional Group Impact: The carbonate group in tert-butyl pyridin-2-yl carbonate offers distinct reactivity compared to carbamates (e.g., ) or carboxylates (). Carbonates are generally more labile under acidic or basic conditions, making them suitable as protecting groups in multistep syntheses .

Derivatives with smaller substituents (e.g., methoxy in ) may exhibit higher reactivity in certain contexts. Heterocyclic hybrids (e.g., piperidine-cyano-pyridine in ) demonstrate the scaffold’s adaptability in drug discovery, though their synthesis often requires additional steps compared to simpler pyridine derivatives.

Synthetic Yields and Practicality :

- Tert-butyl pyridin-2-yl carbonate’s higher yield (42%) compared to its carboxylate analog (21%, ) suggests favorable kinetics or thermodynamics in the reaction with Boc₂O.

- Commercial derivatives (e.g., ) are synthetically accessible but costly, highlighting the trade-off between in-house synthesis and procurement.

Research Findings :

- In , the concurrent formation of tert-butyl pyridin-2-yl carbonate (42%) and tert-butyl 2-oxopyridine-1(2H)-carboxylate (21%) underscores the competition between carbonate and carboxylate pathways under basic conditions. This divergence may arise from differences in nucleophilic attack sites on Boc₂O.

- The Catalog of Pyridine Compounds (Evidences 4-12) reveals a prevalence of carbamate-linked tert-butyl pyridines over carbonates, suggesting broader applicability of carbamates in medicinal chemistry (e.g., as amine-protecting groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.